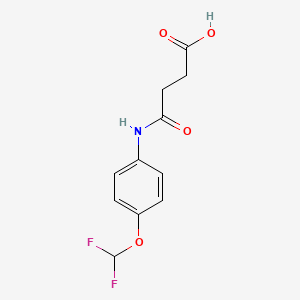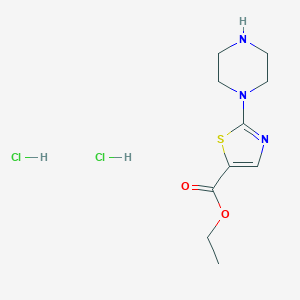![molecular formula C28H28FN3O3 B3010517 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 862828-30-6](/img/structure/B3010517.png)
1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a pyrrolidin-2-one, which is a five-membered lactam . It also contains a fluorophenyl group and a methoxyphenoxy group, which are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidin-2-one rings would contribute to the rigidity of the molecule, while the fluorophenyl and methoxyphenoxy groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidin-2-one rings are relatively stable, but could potentially be modified under certain conditions. The fluorophenyl and methoxyphenoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence of the benzimidazole, pyrrolidin-2-one, fluorophenyl, and methoxyphenoxy groups .科学的研究の応用
Chemical Transformations and Synthesis
1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one and related compounds have been extensively studied for their chemical transformations and synthesis processes. For example, the study of chemical transformations of a similar compound, 4-(1Н-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, led to the synthesis of a wide range of 1,2-disubstituted benzimidazoles containing various fragments like hydrazone, pyrrole, pyrazole, benzimidazole, or triazine (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
Potential Medicinal Properties
Various studies have explored the potential medicinal properties of related compounds. For instance, the optimization of phenyl-substituted benzimidazole carboxamide inhibitors, including compounds structurally similar to the chemical , has shown significant potential in targeting poly(ADP-ribose) polymerase (PARP), an enzyme critical in DNA repair. Such compounds have shown promise in cancer therapy due to their ability to interfere with the DNA repair mechanisms in cancer cells (Penning et al., 2010).
Neurological Applications
The compound and its derivatives have been studied for potential neurological applications. For instance, research on compounds like 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which bear resemblance to the chemical structure , have shown neuroleptic activities comparable to certain established drugs, suggesting potential use in treating neurological disorders (Sato et al., 1978).
Catalytic Applications
The compound's structural analogs have been explored for catalytic applications. For example, Pd(II) complexes with ONN pincer ligand, which includes benzimidazole components similar to the target compound, have demonstrated catalytic activity in the Suzuki-Miyaura reaction, a critical process in organic synthesis (Shukla et al., 2021).
Antibacterial and Antioxidant Activity
Studies have shown that benzimidazole derivatives, structurally related to the compound , possess significant antibacterial and antioxidant activities. These findings suggest a potential for development into antibacterial agents and antioxidants (Tumosienė et al., 2018).
Coordination Polymers
The compound and its analogs have been used in constructing coordination polymers. For example, coordination polymers generated from a new benzimidazole bridging ligand and CdX2 (X = Br and I) have been studied, showing the potential of these compounds in material science (Zhang et al., 2013).
Photophysical Properties
Research on the photophysical properties of compounds like 2-(2′-methoxyphenyl)-1H-imidazo[4,5-c]pyridine, which shares structural elements with the target compound, contributes to the understanding of their behavior under different environmental conditions, including solvent effects and acid-base concentrations (Balamurali & Dogra, 2004).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheets for information on potential hazards, protective measures, and first aid procedures .
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-34-25-14-6-7-15-26(25)35-17-9-8-16-31-24-13-5-3-11-22(24)30-28(31)20-18-27(33)32(19-20)23-12-4-2-10-21(23)29/h2-7,10-15,20H,8-9,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWOPTUZNJPBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B3010435.png)

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)
![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)
![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)
![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)
